1-Bromo-4-cyclopentylbenzene
Overview
Description
1-Bromo-4-cyclopentylbenzene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Intermediates
1-Bromo-4-cyclopentylbenzene and its derivatives are key intermediates in the synthesis of various organic compounds. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene and used in medicinal agents, organic dyes, and organic electroluminescent materials, showcasing the versatility of brominated benzene derivatives in chemical synthesis (Xuan et al., 2010).
Advanced Organic Synthesis Techniques
Research into cyclohexa-1,2,4-triene derivatives from 1-bromocyclohexa-1,4-diene illustrates the complexity of reactions involving brominated cyclic compounds. These reactions lead to the formation of tetrahydroepoxynaphthalenes, which are crucial in studying reactive intermediates and further chemical transformations (Christl & Groetsch, 2000).
Radiochemistry and Imaging
The development of no-carrier-added 1-bromo-4-[18F]fluorobenzene is significant for 18F-arylation reactions in radiochemistry, particularly in positron emission tomography (PET) imaging. This advancement underscores the role of brominated benzene derivatives in medical imaging and diagnostic applications (Ermert et al., 2004).
Theoretical and Computational Chemistry
The bromination of 1-cyclopent-1-en-1-ylbenzene and its derivatives has been extensively studied, both experimentally and theoretically. These studies provide insights into the reaction mechanisms and the influence of different conditions on product formation, enriching our understanding of chemical reactivity and synthesis strategies (Ceylan, 2003).
Liquid Crystal Synthesis
Brominated benzene derivatives are also employed in the synthesis of chiral liquid crystals. Research into the synthesis of enantiopure trioxadecalin derived liquid crystals demonstrates the importance of such compounds in creating materials with specific optical properties, which are useful in displays and optical devices (Bertini et al., 2003).
Safety and Hazards
The safety information available indicates that 1-Bromo-4-cyclopentylbenzene is associated with some hazards. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-cyclopentylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other reagents in the Suzuki–Miyaura coupling . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Bromo-4-cyclopentylbenzene are not well-studied. Brominated compounds like this compound are known to participate in various biochemical reactions. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This property could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
Brominated compounds can participate in various chemical reactions, such as nucleophilic substitution . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
1-bromo-4-cyclopentylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMEQDYMUAAKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710583 | |
Record name | 1-Bromo-4-cyclopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59734-91-7 | |
Record name | 1-Bromo-4-cyclopentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59734-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-cyclopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70710583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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